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Compound of Interest

Compound Name: Notoginsenoside T1

Cat. No.: B1436153

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR)
spectroscopic data for the confirmation of the chemical structure of Notoginsenoside T1. Due
to the limited availability of publicly accessible, experimentally derived NMR data for
Notoginsenoside T1, this guide presents its known chemical structure and compares its
expected spectral characteristics with the experimentally confirmed NMR data of structurally
similar and frequently co-isolated dammarane-type saponins: Notoginsenoside R1,
Ginsenoside Rgl, and Ginsenoside Rb1.

Chemical Structures

The confirmation of the intricate structures of tetracyclic triterpenoid saponins like
Notoginsenoside T1 heavily relies on a suite of one-dimensional (1D) and two-dimensional
(2D) NMR experiments. The chemical structure of Notoginsenoside T1 is presented below,
followed by the structures of the comparator compounds.

Notoginsenoside T1 is a dammarane-type glycoside. Its structure features a dammarane
aglycone with sugar moieties attached.

e Chemical Formula: C3sHeoO10

e Molecular Weight: 652.87 g/mol
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Comparator Saponins:

» Notoginsenoside R1: Shares a similar dammarane core with Notoginsenoside T1 and is a
major saponin in Panax notoginseng.

e Ginsenoside Rgl: A protopanaxatriol-type ginsenoside, it is one of the most abundant and
well-characterized saponins in Panax species.[1]

e Ginsenoside Rbl: A protopanaxadiol-type ginsenoside, it is another major and extensively
studied saponin from ginseng.[1][2]

Comparative NMR Data Analysis

The structural elucidation of these complex natural products is achieved through the detailed
analysis of their 1H and 13C NMR spectra, complemented by 2D NMR techniques such as
COSY, HSQC, and HMBC.[3] Below is a summary of the reported 3C and *H NMR data for the
comparator compounds, which serves as a reference for the expected chemical shifts for
Notoginsenoside T1. The spectra are typically recorded in deuterated pyridine (CsDsN).[3]

3C NMR Data Comparison

The 13C NMR chemical shifts provide a detailed map of the carbon skeleton of the molecule.
The glycosylation at different positions on the aglycone and the nature of the sugar units cause
characteristic shifts.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1436153?utm_src=pdf-body
https://www.researchgate.net/figure/NMR-spectra-assignment-for-ginsenosides-Rb-1-and-Rg-1_tbl1_236959190
https://www.researchgate.net/figure/NMR-spectra-assignment-for-ginsenosides-Rb-1-and-Rg-1_tbl1_236959190
https://pubchem.ncbi.nlm.nih.gov/compound/Ginsenoside-Rb1
https://pmc.ncbi.nlm.nih.gov/articles/PMC4213847/
https://www.benchchem.com/product/b1436153?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4213847/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Carbon No. Notoginsenoside Ginsenoside Rgl Ginsenoside Rb1
R1 (5¢, ppm) (3¢, ppm) (3¢, ppm)

Aglycone

1 39.0 39.0 39.2
2 26.7 26.7 26.7
3 88.8 88.8 89.0
4 39.7 39.7 40.1
S 56.3 56.3 56.4
6 77.5 77.5 18.5
7 48.9 48.9 35.2
8 40.9 40.9 30.8
9 50.0 50.0 50.3
10 36.9 36.9 37.0
11 31.8 31.8 30.8
12 70.8 70.8 70.2
13 49.3 49.3 49.5
14 51.5 51.5 51.7
15 31.0 31.0 30.8
16 26.4 26.4 26.7
17 54.8 54.8 51.4
18 16.3 16.3 16.1
19 17.2 17.2 16.4
20 72.8 72.8 835
21 22.5 22.5 225
22 36.1 36.1 36.1
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23 23.1 23.1 23.1
24 126.1 126.1 126.1
25 131.0 131.0 131.0
26 25.8 25.8 25.8
27 17.7 17.7 17.7
28 28.3 28.3 28.3
29 16.5 16.5 16.5
30 17.5 17.5 17.5
Sugar Moieties

Glc (C-6) 1 105.8 105.8 -

2 84.1 84.1 -

3 78.0 78.0 -

4 71.6 71.6 -

5' 77.8 77.8 -

6' 62.8 62.8 -

Xyl (C-2) 1" 105.5 - -

2" 75.3 - -

3" 78.2 - -

4" 71.0 - -

5" 66.9 - -

Glc (C-20) 1™ 106.6 106.6 98.2
2™ 75.9 75.9 83.2
3™ 78.5 78.5 78.0
4™ 71.7 71.7 71.6
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5" 77.9 77.9 77.9
6" 62.9 62.9 69.5
Glc (C-3) 1™ - - 105.0
2 83.2 - 77.9
3" 78.0 - 78.5
4 71.6 - 71.7
5 77.9 - 77.8
6" 62.8 - 62.8
Gle (C-20) 1 - - 106.6
2" - - 75.9
gren ) ] 78.2
o . ] 71.0
5 - - 77.8
- ) ] 62.8

Note: Data compiled from various sources. Chemical shifts can vary slightly based on
experimental conditions.

'H NMR Data Comparison

The *H NMR spectrum reveals the proton environment in the molecule. Key signals include
those of the anomeric protons of the sugar units, the methyl protons of the aglycone, and
olefinic protons in the side chain.
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ST Notoginsenoside Ginsenoside Rgl Ginsenoside Rb1
R1 (6H, ppm) (3H, ppm) (3H, ppm)
Aglycone
H-3 3.42 (dd) 3.42 (dd) 3.25 (dd)
H-12 4.35 (1) 4.35 (1) 4.28 (br s)
H-24 5.30 (t) 5.30 (t) 5.30 (t)
Me-18 0.95 (s) 0.95 (s) 0.94 (s)
Me-19 0.89 (s) 0.89 (s) 0.79 (s)
Me-21 1.63 (s) 1.63 (s) 1.62 (s)
Me-26 1.65 (s) 1.65 (s) 1.65 (s)
Me-27 1.60 (s) 1.60 (s) 1.60 (s)
Me-28 1.05 (s) 1.05 (s) 1.05 (s)
Me-29 0.98 (s) 0.98 (s) 0.98 (s)
Me-30 1.15 (s) 1.15 (s) 1.15 (s)
Sugar Moieties
H-1' (Glc, C-6) 5.15 (d) 5.15 (d)
H-1" (Xyl, C-2') 5.38 (d)
H-1" (Glc, C-20) 4.88 (d) 4.88 (d) 4.90 (d)
H-1"" (Glc, C-3) - - 4.95 (d)
H-1"" (Glc, C-20) - - 5.15 (d)

Note: s = singlet, d = doublet, dd = doublet of doublets, t = triplet, br s = broad singlet. Coupling
constants (J) are not included for brevity but are crucial for detailed structural analysis.

Experimental Protocols
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The confirmation of the structure of Notoginsenoside T1 and related compounds involves a

standardized set of NMR experiments.

Sample Preparation

Isolation and Purification: The target compound is isolated from the plant material (e.g., roots
and rhizomes of Panax notoginseng) using a combination of chromatographic techniques,
including silica gel column chromatography, preparative high-performance liquid
chromatography (HPLC), and medium-pressure liquid chromatography (MPLC).[4]

Sample for NMR: A few milligrams of the purified compound are dissolved in approximately
0.5 mL of a deuterated solvent, typically pyridine-ds, in a standard 5 mm NMR tube.
Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.

[4]

NMR Data Acquisition
NMR spectra are typically acquired on high-field spectrometers (e.g., 500 or 600 MHz for 1H).

[3] Standard pulse sequences are used for various experiments.

'H NMR: A standard single-pulse experiment is used to obtain the proton spectrum. Key
parameters include the spectral width, acquisition time, and number of scans.

13C NMR: A proton-decoupled 3C NMR spectrum is acquired to observe all carbon signals.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and
DEPT-135) are used to differentiate between CH, CHz, and CHs groups.

2D NMR:

o COSY (Correlation Spectroscopy): ldentifies proton-proton couplings within the same spin
system, crucial for tracing out the connectivity of the sugar units and the aglycone
backbone.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and
carbon atoms, allowing for the assignment of protonated carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons
and carbons that are separated by two or three bonds. This is vital for connecting different
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structural fragments, such as linking the sugar units to the aglycone and establishing the
sequence of sugars.

o ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear
Overhauser Effect Spectroscopy): Provides information about the spatial proximity of
protons, which is essential for determining the stereochemistry of the molecule.[4]

Visualization of Experimental Workflow and
Structural Relationships

The following diagrams illustrate the general workflow for the structural elucidation of a novel
ginsenoside and the logical relationship of the NMR experiments.
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Fig. 1: General workflow for the isolation and structural elucidation of a natural product.
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Fig. 2: Logical relationships of NMR experiments in structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]
¢ 2. Ginsenoside Rb1 | C54H92023 | CID 9898279 - PubChem [pubchem.ncbi.nim.nih.gov]

o 3. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20(R)
ginsenosides - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1436153?utm_src=pdf-body-img
https://www.benchchem.com/product/b1436153?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/NMR-spectra-assignment-for-ginsenosides-Rb-1-and-Rg-1_tbl1_236959190
https://pubchem.ncbi.nlm.nih.gov/compound/Ginsenoside-Rb1
https://pmc.ncbi.nlm.nih.gov/articles/PMC4213847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4213847/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

e 4. Complete 1H-NMR and 13C-NMR spectral assignment of five malonyl ginsenosides from
the fresh flower buds of Panax ginseng - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Confirmation of Notoginsenoside T1 Structure: A
Comparative NMR Spectroscopy Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1436153#confirmation-of-notoginsenoside-t1-
structure-by-nmr-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5005357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5005357/
https://www.benchchem.com/product/b1436153#confirmation-of-notoginsenoside-t1-structure-by-nmr-spectroscopy
https://www.benchchem.com/product/b1436153#confirmation-of-notoginsenoside-t1-structure-by-nmr-spectroscopy
https://www.benchchem.com/product/b1436153#confirmation-of-notoginsenoside-t1-structure-by-nmr-spectroscopy
https://www.benchchem.com/product/b1436153#confirmation-of-notoginsenoside-t1-structure-by-nmr-spectroscopy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1436153?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

